4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol is a chemical compound that has garnered interest in the field of organic chemistry and pharmacology. It is characterized by its unique molecular structure and potential therapeutic applications, particularly in pain management. This compound is part of a broader class of piperidine derivatives, which are known for their diverse biological activities.
This compound is classified as a piperidin-4-ol derivative, specifically containing a chloro and trifluoromethyl group on the phenyl ring. It is often synthesized for research purposes in medicinal chemistry, particularly for its analgesic properties. The compound can be sourced from chemical suppliers such as Sigma-Aldrich and Thermo Fisher Scientific, which provide various grades and purities for laboratory use .
The synthesis of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol typically involves several steps:
The molecular formula of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol is . The structure features:
The compound's three-dimensional structure can be analyzed using techniques like X-ray crystallography or NMR spectroscopy, providing insights into its spatial arrangement and potential interactions with biological targets .
The compound can undergo various chemical reactions typical for piperidine derivatives, including:
The mechanism of action for 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol primarily relates to its analgesic effects. Studies have shown that it interacts with opioid-independent pathways to relieve pain:
The physical properties of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol include:
Chemical properties include stability under standard laboratory conditions but may require careful handling due to the presence of halogen substituents which can influence reactivity .
The primary applications of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol are found in:
The discovery of 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol (CAS 21928-50-7) as a potential anti-tuberculosis agent originated from systematic high-throughput screening (HTS) of commercially available compound libraries against Mycobacterium tuberculosis (Mtb). This phenotypic screening approach identified a novel piperidinol-based scaffold (designated as Compound 1) exhibiting significant anti-tubercular activity with a minimum inhibitory concentration (MIC) of 1.5 μg/mL against Mtb H37Rv strain [1]. The compound demonstrated favorable drug-like characteristics, including structural similarity to known orally bioavailable drugs, which positioned it as a promising starting point for anti-tb drug development. The screening protocol employed standardized microplate alamarBlue assays under aerobic conditions, with activity confirmed through dose-response validation and resynthesis of the original hit compound [1].
Key attributes of the initial hit compound included:
Table 1: Anti-Tuberculosis Activity and Cytotoxicity Profile of Lead Compounds [1]
Compound | Core Structure | MIC (μg/mL) | Cytotoxic LD50 (μg/mL) | Therapeutic Index |
---|---|---|---|---|
Initial Hit (1) | Base piperidinol structure | 1.5 | 17.9 | 11.9 |
4b | (R)-3-(4-chlorophenoxy) derivative | 1.4 | 18.2 | 13.3 |
4m | (S)-3-(4-(trifluoromethyl)phenoxy) derivative | 1.7 | 18.7 | 11.0 |
5a | Unsubstituted phenyl core | >100 | N/D | <0.2 |
5e | Dehydrated piperidine derivative | >200 | N/D | <0.1 |
The HTS campaign revealed that the 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol core was essential for anti-tb activity, as demonstrated through subsequent SAR studies. Removal of either the chloro or trifluoromethyl substituents (as in compounds 5b and 5c) resulted in a significant reduction in potency (MIC = 25 μg/mL), while removal of both groups (compound 5a) abolished activity entirely (MIC >100 μg/mL) [1]. Interestingly, replacement of the tertiary hydroxyl with a cyano group (compound 5d) maintained partial activity, suggesting potential avenues for structural optimization while preserving anti-tb properties.
The arylpiperidinol scaffold of 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol exhibits significant structural homology with established neuroleptic pharmacophores, particularly haloperidol and penfluridol [1] [5]. This structural similarity is characterized by the conserved 4-aryl-4-hydroxypiperidine motif that serves as the central pharmacophoric element in these clinically important drugs.
Table 2: Structural Comparison with Neuroleptic Agents Containing the Arylpiperidinol Pharmacophore
Compound | Core Structure | Target Indications | Key Structural Features |
---|---|---|---|
4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | 4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol | Anti-tuberculosis (investigational) | Chloro-trifluoromethyl phenyl, piperidinol |
Haloperidol | 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | Psychosis, schizophrenia | Chlorophenyl piperidinol, fluorophenyl ketone |
Penfluridol | 1-[4,4-bis(4-fluorophenyl)butyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol | Chronic schizophrenia | Chloro-trifluoromethyl phenyl, bis(fluorophenyl)butyl |
Fluperamide | 4-[4-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | Antidiarrheal (investigational) | Chloro-trifluoromethyl phenyl, diphenylbutanamide |
The 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol moiety constitutes a privileged scaffold in CNS drug discovery, with documented activity across multiple target classes including dopamine receptors, sigma receptors, and opioid receptors [1]. Specifically:
This structural analogy suggested that the anti-tb activity of the piperidinol scaffold might represent a novel repurposing opportunity for neuroleptic-inspired pharmacophores. However, it also raised concerns about potential off-target CNS effects, particularly given the established secondary pharmacology associated with this structural class. The conserved pharmacophore enabled molecular hybridization approaches that leveraged established structure-activity relationship (SAR) data from neuroleptic research to guide anti-tb compound optimization [1].
Hit validation of the initial screening compound involved comprehensive resynthesis and biological reevaluation to confirm activity and exclude artifacts. The synthetic route to the core scaffold employed Grignard reaction between ethyl 1-benzylpiperidine-4-carboxylate and 4-chloro-3-(trifluoromethyl)phenylmagnesium bromide, followed by catalytic debenzylation to yield the target compound [1] [7]. This two-step protocol ensured unambiguous structural confirmation and provided material for secondary screening.
For generation of analogs, researchers developed specialized parallel synthesis strategies to explore SAR:
Table 3: Synthetic Routes to Piperidinol Analogs and Key Intermediates
Synthetic Route | Key Starting Materials | Reaction Conditions | Yield Range | Analog Examples |
---|---|---|---|---|
Racemic synthesis | Racemic epoxides, 4-arylpiperidin-4-ol | Ethanol reflux, 24-48h | 75-79% | Compounds 1, 2 |
Chiral synthesis | (R)- or (S)-epichlorohydrin, substituted phenols | Acetonitrile reflux, Cs₂CO₃ base | 19-50% (2 steps) | Compounds 4a-p |
Core modification | Modified piperidines, chiral epoxide intermediates | Ethanol reflux, 12-24h | 37-57% | Compounds 5a-e |
Analytical validation included:
The resynthesized compound demonstrated identical anti-tb activity (MIC 1.5 μg/mL) to the original screening sample, confirming the validity of the HTS hit. This rigorous validation established a foundation for SAR exploration through parallel synthesis of 22 analogs, which identified compounds 4b and 4m with improved potency (MIC 1.4-1.7 μg/mL) and therapeutic indices (>10) [1]. The synthetic methodology enabled systematic investigation of stereochemical effects, revealing no consistent correlation between chiral center configuration and anti-tb activity across the series - a finding with significant implications for future development.
Comprehensive Compound Identification
Table 4: Chemical Identifiers for 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol
Identifier Type | Designation |
---|---|
Systematic IUPAC Name | 4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol |
CAS Registry Number | 21928-50-7 |
PubChem CID | 89107 |
Molecular Formula | C₁₂H₁₃ClF₃NO |
Molecular Weight | 279.69 g/mol |
Other Identifiers | MFCD00066999; EINECS 244-665-7; RALRVIPTUXSBPO-UHFFFAOYSA-N (InChIKey) |
Synonyms | 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol; 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol; 4-(4-Chloro-3-trifluoromethylphenyl)-4-hydroxypiperidine; 4-(para-Chloro-meta-trifluoromethylphenyl)-4-hydroxypiperidine |
Related Compounds | Penfluridol (neuroleptic); Fluperamide (antidiarrheal); Haloperidol metabolite |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0